molecular formula C17H15BrIN3O2 B15017748 N-(2-bromophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide

N-(2-bromophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B15017748
M. Wt: 500.1 g/mol
InChI Key: CQJAAUBMAVPNCA-RGVLZGJSSA-N
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Description

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that features both bromine and iodine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 2-bromoaniline. This intermediate is then reacted with propanoyl chloride to form N-(2-bromophenyl)propanamide. The final step involves the condensation of N-(2-bromophenyl)propanamide with 2-iodobenzaldehyde in the presence of a hydrazine derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and iodine atoms may enhance its binding affinity and specificity towards certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMOPHENYL)PROPANAMIDE: A simpler analog lacking the hydrazinecarbonyl and iodo substituents.

    N-(2-IODOPHENYL)PROPANAMIDE: Similar structure but with iodine instead of bromine.

    N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: A related compound with chlorine instead of iodine.

Uniqueness

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H15BrIN3O2

Molecular Weight

500.1 g/mol

IUPAC Name

N-(2-bromophenyl)-N'-[(E)-(2-iodophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrIN3O2/c18-13-6-2-4-8-15(13)21-16(23)9-10-17(24)22-20-11-12-5-1-3-7-14(12)19/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

CQJAAUBMAVPNCA-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC=C2Br)I

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2Br)I

Origin of Product

United States

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